molecular formula C7H11ClN2O2 B13651340 Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B13651340
M. Wt: 190.63 g/mol
InChI Key: ZIFXQFKHHSRLGS-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the reaction of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
  • Methyl 1-amino-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for biological applications compared to its non-salt counterparts.

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

methyl 5-amino-1-methylpyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-5(7(10)11-2)3-4-6(9)8;/h3-4H,8H2,1-2H3;1H

InChI Key

ZIFXQFKHHSRLGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1N)C(=O)OC.Cl

Origin of Product

United States

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